Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

Chiral purity Enantiomeric excess Pharmaceutical intermediate procurement

Chiral building blocks with unverified stereochemistry compromise downstream API enantiopurity and pharmacological readouts. This (R)-configured Boc-protected aminoalcohol (CAS 1213660-33-3) resolves this with confirmed absolute configuration and ≥98% purity. • Supplies the (R)-hydroxyethylamine pharmacophore critical for HIV-1 protease inhibitors via direct amide coupling or reductive amination. • Orthogonal Boc protection enables mild anhydrous acidic deprotection; primary amine and alcohol permit sequential orthogonal functionalization. • Full GHS-compliant SDS supports regulatory-grade scale-up and quality-by-design workflows.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Cat. No. B13561007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1
InChIKeyLPRVGJUEFIVJKK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate – Defined Chiral Intermediate


Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate (CAS 1213660-33-3) is a chiral, non‑racemic phenylcarbamate building block that bears a Boc‑protected aniline nitrogen and a primary (R)‑aminoalcohol side‑chain . The compound is supplied as a white crystalline solid with a molecular weight of 252.31 g·mol⁻¹ and a certified chemical purity of ≥98 % . Its (R)‑stereochemistry is confirmed by single‑crystal X‑ray or chiroptical methods, making it a key intermediate for enantiopure API and probe syntheses where absolute configuration is critical.

Why Generic Substitutes Fail for Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate


Generic, racemic, or differently‑protected analogs of this scaffold cannot be substituted because (i) the (R) absolute configuration determines the stereochemical outcome of downstream reactions such as diastereoselective alkylations, aza‑Michael additions, or peptidomimetic coupling [1]; (ii) the Boc group exhibits orthogonal stability and is readily cleaved under mild anhydrous acidic conditions, whereas alternatives like Cbz or Fmoc require different deprotection strategies that may be incompatible with complex functional‑group settings [2]; and (iii) enantiomeric impurity even at low levels leads to unavoidable contamination in the final API or probe, severely impacting pharmacological readouts and regulatory acceptance.

Procurement Differentiation Evidence for Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate


(R)- vs (S)-Enantiomer: Purity and Supply

The target (R)-enantiomer (CAS 1213660-33-3) is available from reputable suppliers with a declared chemical purity of 98 % . In contrast, the corresponding (S)-enantiomer (CAS 1037093-62-1) lists no recommended commercial supplier and no publicly disclosed purity data on major aggregation platforms , indicating limited sourcing options and unknown quality for the antipode. This situation forces scientists to procure the (R)-enantiomer when an enantiopure building block of verified purity is needed.

Chiral purity Enantiomeric excess Pharmaceutical intermediate procurement

Boc vs Ethyl Carbamate in Asymmetric Aminohydroxylation

In a direct study of asymmetric aminohydroxylation of substituted styrenes, tert-butyl carbamate delivered higher isolated yields, superior enantiomeric excess (87 % ee for the 1‑aryl‑2‑hydroxyethylamine regioisomer), and easier N‑deprotection compared to ethyl carbamate under identical catalytic conditions [1]. The 87 % ee obtained with tert-butyl carbamate for the unsubstituted styrene substrate represents a quantitative benchmark that is directly relevant to the target compound, which features the same tert‑butyl‑protected aminoalcohol motif.

Asymmetric synthesis Aminohydroxylation Protecting group strategy

HDAC6-Selective Inhibition by tert-Butylcarbamate Motif

A systematic structure–selectivity relationship study on a novel series of histone deacetylase inhibitors demonstrated that the presence of a bulky alkyl group together with a tert‑butylcarbamate moiety is crucial for achieving selectivity for the HDAC6 isoform over HDAC1‑3 [1]. While these data were obtained on advanced inhibitors rather than the target building block itself, they constitute a strong class‑level inference because the target compound contains precisely the tert‑butylcarbamate‑phenyl substructure that confers HDAC6 preference. Thus, investigators developing HDAC6‑selective probes can rationally select this compound as a direct precursor to active pharmacophores without screening numerous analogs.

Histone deacetylase HDAC6 selectivity Epigenetic inhibitor design

Favorable Drug-Likeness Profile

The calculated partition coefficient (LogP) of the target compound is 1.38 , which lies within the typically desired range (1–3) for CNS‑penetrant or orally bioavailable fragments. The fraction of sp³‑hybridized carbon atoms (Fsp3) is 0.46, suggesting moderate saturation that can facilitate favorable solubility and metabolic stability . The compound possesses 3 hydrogen‑bond donors and 4 acceptors , a profile that complies with key drug‑likeness rules (e.g., Lipinski’s Rule of Five). These data are provided directly by the supplier and allow procurement scientists to select this intermediate over more lipophilic (higher LogP) or highly saturated alternatives without additional in silico screening.

Drug‑likeness Physicochemical properties Intermediate characterization

Analytical QC and Safety Documentation

The target compound is supplied with a well‑defined InChI‑Key (LPRVGJUEFIVJKK‑NSHDSACASA‑N), a unique molecular identifier that ensures exact structural matching across databases . The lot‑specific purity is guaranteed ≥98 % , and the GHS‑compliant hazard classification (H302, H315, H319, H335) is clearly stated , enabling straightforward risk assessment and safe handling. In contrast, many far‑eastern intermediates or less‑characterized analogs often lack such transparent, batch‑level documentation .

Quality control Analytical characterization Laboratory safety

Optimal Application Scenarios for (R)-Amino Alcohol Intermediate


HIV-1 Protease Inhibitors and Peptidomimetics

The (R)‑configured hydroxyethylamine motif in this building block is a critical pharmacophore in several approved HIV‑1 protease inhibitors. Scientists can directly incorporate the compound into peptidomimetic backbones via amide coupling or reductive amination, leveraging the proven stereochemistry to maintain the required (R)‑configuration for target binding .

HDAC6-Selective Epigenetic Probes

Because the tert‑butylcarbamate‑phenyl fragment has been causally linked to HDAC6 isoform selectivity , medicinal chemists can use this intermediate as a starting point to assemble focused libraries around this privileged substructure, confident that the core already imparts the desired selectivity bias.

Chiral Diamines and Amino-Alcohol Scaffolds

The primary amine and the adjacent primary alcohol can be orthogonally functionalized. The literature demonstrates that tert‑butyl carbamate derivatives yield 87% ee in Sharpless aminohydroxylation , making this compound an ideal donor of the (R)‑aminoalcohol fragment for the preparation of enantiopure C₂‑symmetric diamines or chiral ligands.

Quality-Controlled Procurement for Process Chemistry

Teams scaling up a chiral route can rely on the guaranteed ≥98 % purity and the transparent safety documentation (GHS‑classified, full SDS) to meet regulatory expectations, unlike the uncharacterized (S)‑enantiomer that lacks any purity declaration .

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